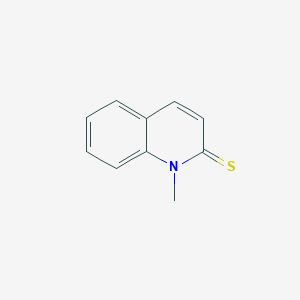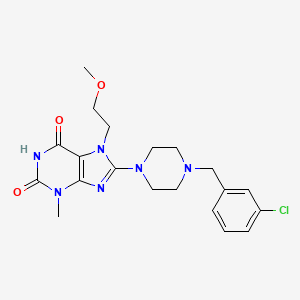
1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a compound known for its unique chemical structure and potential applications in various scientific fields. Its intricate molecular framework, combining elements such as fluorine, pyrrolidine, pyrazole, and pyrimidine, contributes to its distinct properties and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. Here's a simplified outline of one possible synthetic route:
Starting Materials: : The synthesis begins with commercially available starting materials such as 6-ethyl-5-fluoropyrimidine, pyrrolidine, pyrazole, and appropriate linking agents.
Reaction Steps
Nucleophilic Substitution: The pyrimidine derivative undergoes nucleophilic substitution with a suitable nucleophile to introduce the fluorine atom.
Coupling Reaction: The substituted pyrimidine is then coupled with pyrrolidine through an appropriate coupling agent.
Cyclization: The intermediate product is cyclized to form the pyrrolidine ring.
Formation of the Ethanone Linkage: The pyrazole ring is introduced, and the ethanone linkage is formed through further reaction steps.
Reaction Conditions: : Typical conditions involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. The reactions are carried out under controlled temperatures and pressures to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable processes similar to the laboratory synthesis but with optimizations for cost-efficiency and large-scale yield. Key considerations include the choice of reaction vessels, purification techniques like crystallization or chromatography, and stringent quality control measures.
化学反应分析
Types of Reactions
1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone undergoes various chemical reactions:
Oxidation: : This compound can undergo oxidation reactions, potentially involving reagents like hydrogen peroxide or permanganate. These reactions might lead to the formation of ketones or aldehydes.
Reduction: : Reduction reactions can occur using reagents such as sodium borohydride or lithium aluminum hydride, potentially reducing ketones or aldehydes back to alcohols.
Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Reagents such as halides or amines might be used in these reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dichloromethane, acetonitrile.
Catalysts: : Palladium, copper salts.
Temperatures: : Typically range from ambient to elevated temperatures, depending on the reaction.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield ketones or aldehydes, while reduction could lead to alcohols.
科学研究应用
1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has significant applications in various scientific research fields:
Chemistry: : As a building block in organic synthesis, it can be used to create more complex molecules for material science or pharmaceutical research.
Biology: : It can serve as a probe or ligand in biological assays, helping to elucidate biological pathways and interactions.
Medicine: : Its potential pharmacological properties might be explored for developing new therapeutic agents, particularly in oncology or neurology.
Industry: : It could be used in the development of advanced materials, such as polymers or catalysts.
作用机制
The mechanism by which 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone exerts its effects depends on its specific application:
Molecular Targets: : It might interact with specific enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: : The compound could influence various biochemical pathways, potentially inhibiting or activating specific processes depending on its binding affinity and selectivity.
相似化合物的比较
Compared to similar compounds, 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone exhibits unique properties due to its specific functional groups and molecular structure. Similar compounds include:
1-(3-((5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone: : Similar in structure but lacks the ethyl group, which might influence its chemical reactivity and biological activity.
1-(3-((6-ethylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone: : Similar in structure but lacks the fluorine atom, potentially affecting its pharmacological properties and stability.
This thorough analysis highlights the versatility and potential of this compound in scientific research and industry. The compound's unique structure offers numerous opportunities for further exploration and application.
属性
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O2/c1-2-12-14(16)15(18-10-17-12)23-11-4-7-20(8-11)13(22)9-21-6-3-5-19-21/h3,5-6,10-11H,2,4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALOKLNGGNOQLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CN3C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-cyclopropyl-N,N-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-sulfonamide](/img/structure/B2846303.png)

![6-benzyl-5-(benzylthio)-2-ethyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2846307.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2846308.png)



![6-(2,5-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846315.png)





![(5E)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/new.no-structure.jpg)
